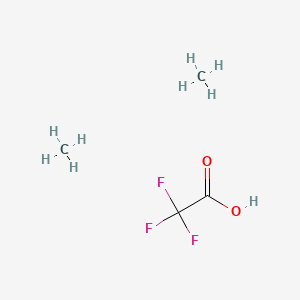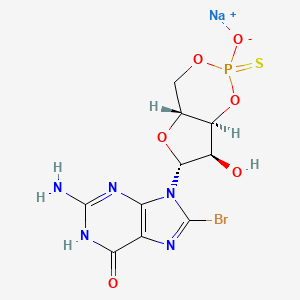
methane;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane;2,2,2-trifluoroacetic acid is a compound that combines methane with 2,2,2-trifluoroacetic acid. Methane is the simplest alkane, consisting of one carbon atom bonded to four hydrogen atoms. 2,2,2-Trifluoroacetic acid is a derivative of acetic acid where all three hydrogen atoms on the methyl group are replaced by fluorine atoms. This combination results in a compound with unique chemical properties due to the presence of both a simple hydrocarbon and a highly electronegative trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxidation of 3,3,3-Trifluoropropene: This method involves the oxidation of 3,3,3-trifluoropropene using potassium permanganate. The reaction is typically carried out in an aqueous medium at room temperature.
Electrochemical Fluorination: Acetic acid or acetyl chloride is subjected to electrochemical fluorination in the presence of hydrogen fluoride or sodium fluoride. The resulting product is then hydrolyzed to yield 2,2,2-trifluoroacetic acid.
Oxidation of 1,1,1-Trifluoro-2,3,3-Trichloropropene: This compound is oxidized using potassium permanganate. The starting material can be obtained through the Swarts fluorination of hexachloropropene.
Oxidation of 2,3-Dichlorohexafluoro-2-Butene: This method involves the oxidation of 2,3-dichlorohexafluoro-2-butene.
Hydrolysis of Trifluoroacetonitrile: Trifluoroacetonitrile is hydrolyzed to produce 2,2,2-trifluoroacetic acid.
Oxidation of Trifluorotoluene: Trifluorotoluene is oxidized to yield 2,2,2-trifluoroacetic acid.
Industrial Production Methods
Industrial production of 2,2,2-trifluoroacetic acid typically involves large-scale electrochemical fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalysts and optimized reaction conditions ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methane;2,2,2-trifluoroacetic acid can undergo oxidation reactions, often resulting in the formation of carbon dioxide and water.
Reduction: The compound can be reduced to form trifluoroethanol and trifluoroacetaldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products
Oxidation: Carbon dioxide, water.
Reduction: Trifluoroethanol, trifluoroacetaldehyde.
Substitution: Various substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Solvent: 2,2,2-Trifluoroacetic acid is used as a solvent in various organic reactions due to its strong acidity and ability to dissolve a wide range of compounds.
Catalyst: It acts as a catalyst in esterification, polymerization, and condensation reactions.
Biology and Medicine
Protein Sequencing: Used in the cleavage of peptide bonds during protein sequencing.
Drug Development: Serves as a building block in the synthesis of pharmaceuticals, particularly those requiring strong electron-withdrawing groups.
Industry
Fluorinated Compounds: Used in the production of fluorinated pesticides, dyes, and chemical reagents.
Polymer Industry: Acts as a catalyst in the production of high-performance polymers.
Mecanismo De Acción
The effects of methane;2,2,2-trifluoroacetic acid are primarily due to the strong electron-withdrawing nature of the trifluoromethyl group. This group increases the acidity of the compound, making it a powerful proton donor. The compound can interact with various molecular targets, including enzymes and receptors, by altering their protonation states and affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetic Acid: A simpler carboxylic acid without the trifluoromethyl group.
Trifluoroethanol: Contains a trifluoromethyl group but lacks the carboxylic acid functionality.
Trifluoroacetaldehyde: An aldehyde derivative with a trifluoromethyl group.
Uniqueness
Methane;2,2,2-trifluoroacetic acid is unique due to the combination of a simple hydrocarbon (methane) and a highly electronegative trifluoromethyl group. This combination imparts unique chemical properties, such as high acidity and the ability to participate in a wide range of chemical reactions. The presence of the trifluoromethyl group also enhances the compound’s stability and reactivity compared to non-fluorinated analogs.
Propiedades
Fórmula molecular |
C4H9F3O2 |
|---|---|
Peso molecular |
146.11 g/mol |
Nombre IUPAC |
methane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.2CH4/c3-2(4,5)1(6)7;;/h(H,6,7);2*1H4 |
Clave InChI |
AGICDAIAFPKXNJ-UHFFFAOYSA-N |
SMILES canónico |
C.C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)

![2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10819407.png)
![2-[[5-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)propan-1-one](/img/structure/B10819428.png)



![4-[3-[(5-Chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819447.png)

![(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
![4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819465.png)
![tert-butyl N-[1-[(2S)-1-[[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate](/img/structure/B10819467.png)
![2-methoxy-N-[2-methoxy-5-[7-[[(2R)-4-(oxetan-3-yl)morpholin-2-yl]methoxy]-1,3-dihydro-2-benzofuran-5-yl]pyridin-3-yl]ethanesulfonamide](/img/structure/B10819471.png)
![9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one](/img/structure/B10819473.png)
